Hafnium, tetrakis(dimethylamino)-

Catalog No.
S1488915
CAS No.
19782-68-4
M.F
C8H24HfN4
M. Wt
354.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hafnium, tetrakis(dimethylamino)-

CAS Number

19782-68-4

Product Name

Hafnium, tetrakis(dimethylamino)-

IUPAC Name

dimethylazanide;hafnium(4+)

Molecular Formula

C8H24HfN4

Molecular Weight

354.79 g/mol

InChI

InChI=1S/4C2H6N.Hf/c4*1-3-2;/h4*1-2H3;/q4*-1;+4

InChI Key

ZYLGGWPMIDHSEZ-UHFFFAOYSA-N

SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4]

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4]

Precursor for Semiconductor Device Fabrication

One of the most prominent research applications of TDMAH lies in the development of advanced semiconductor devices. It serves as a chemical vapor deposition (CVD) and atomic layer deposition (ALD) precursor for depositing high-quality hafnium oxide (HfO2) thin films []. These films possess excellent dielectric properties, making them crucial components in various electronic devices, including:

  • Transistors: HfO2 thin films act as gate oxides in modern transistors, contributing to their miniaturization and improved performance [].
  • Memory devices: HfO2 is used as a gate dielectric and charge storage layer in various memory technologies, such as flash memory and resistive random-access memory (RRAM) [].

Synthesis of Other Functional Materials

Beyond HfO2, TDMAH demonstrates potential as a precursor for synthesizing other functional materials relevant to scientific research. Here are a few examples:

  • Polymer-derived ceramic nanocomposites: Researchers have explored using TDMAH to fabricate these nanocomposites, aiming to combine the properties of polymers and ceramics for various applications, including lightweight armor and high-temperature electronics [].
  • Doped Hafnia Thin Films: By combining TDMAH with other precursors, scientists can create thin films of doped hafnium oxide with tailored properties. For instance, cerium-doped hafnium oxide (Ce:HfO2) thin films exhibit enhanced electrical conductivity, making them promising candidates for next-generation transistors and memristors [].
  • Hafnium nitride (Hf3N4) thin films: TDMAH can be used to deposit Hf3N4 thin films at relatively low temperatures, which is advantageous for applications requiring temperature-sensitive substrates []. Hf3N4 finds applications in various fields, including microelectronics and wear-resistant coatings.

Hafnium, tetrakis(dimethylamino)-, also known as tetrakis(dimethylamido)hafnium, is an organometallic compound with the formula C8_8H24_{24}HfN4_4. It consists of a central hafnium atom coordinated to four dimethylamido ligands. This compound appears as colorless to pale yellow crystals and has a melting point between 26-30 °C and a boiling point of 60-62 °C . Hafnium is a transition metal located in group 4 of the periodic table, known for its high melting point and resistance to corrosion.

TDMAH is a hazardous material and should be handled with appropriate precautions. It is:

  • Flammable: TDMAH is classified as a flammable solid and can ignite readily.
  • Water-reactive: Contact with water releases flammable gases (hydrogen).
  • Toxic: Limited data is available on the specific toxicity of TDMAH. However, it is likely to be irritating to the skin, eyes, and respiratory system upon contact or inhalation.

The primary chemical reaction involving hafnium, tetrakis(dimethylamino)- is its hydrolysis when exposed to moisture or water. This reaction produces hafnium oxide and dimethylamine as by-products, which can be toxic and flammable . The hydrolysis process can be represented as follows:

Hafnium tetrakis dimethylamino +H2OHfO2+4 CH3 2NH\text{Hafnium tetrakis dimethylamino }+\text{H}_2\text{O}\rightarrow \text{HfO}_2+4\text{ CH}_3\text{ }_2\text{NH}

Additionally, it can react with surfaces such as silicon, leading to the cleavage of nitrogen-carbon and silicon-hydrogen bonds, forming various surface species .

Hafnium, tetrakis(dimethylamino)- exhibits significant biological activity primarily due to its reactivity. Acute exposure can lead to respiratory irritation, skin burns, and gastrointestinal distress if ingested. Chronic exposure may result in dermatitis and other skin conditions . The compound's toxicity emphasizes the need for careful handling and protective measures during its use.

The synthesis of hafnium, tetrakis(dimethylamino)- typically involves the reaction of hafnium tetrachloride with dimethylamine in an inert atmosphere. The general procedure is as follows:

  • Preparation: Set up a reaction vessel under inert gas (e.g., nitrogen or argon).
  • Reaction: Introduce hafnium tetrachloride to the vessel.
  • Addition of Dimethylamine: Slowly add dimethylamine to the reaction mixture.
  • Stirring: Allow the mixture to stir for several hours at room temperature.
  • Isolation: The product can be isolated through solvent evaporation or crystallization techniques.

This method ensures that the compound is synthesized in a controlled environment to minimize exposure to moisture .

Hafnium, tetrakis(dimethylamino)- is primarily utilized in semiconductor manufacturing processes, particularly in atomic layer deposition for high-k dielectric materials. Its reactivity makes it suitable for creating thin films of hafnium oxide on silicon substrates, which are essential in modern electronics . Additionally, it has potential applications in catalysis and as a precursor for hafnium-based materials used in various technological applications.

Studies have shown that hafnium, tetrakis(dimethylamino)- interacts significantly with silicon surfaces during deposition processes. The adsorption mechanism involves bond cleavage and formation of new surface complexes, which are critical for optimizing thin film growth . Understanding these interactions helps enhance the efficiency of semiconductor fabrication processes.

Several compounds share structural similarities with hafnium, tetrakis(dimethylamino)-. Below are some comparable compounds:

Compound NameFormulaKey Features
Tetrakis(ethylamido)hafniumC8_8H24_{24}HfN4_4Similar structure but with ethyl groups
Hafnium(IV) chlorideHfCl4_4A halide form of hafnium used in various reactions
Tetrakis(trimethylsilyl)hafniumC8_8H24_{24}HfSi4_4Contains silyl groups; used in thin film deposition

Uniqueness: Hafnium, tetrakis(dimethylamino)- stands out due to its specific ligand environment (dimethylamido), which enhances its solubility and reactivity compared to other hafnium compounds. Its ability to form stable complexes with silicon makes it particularly valuable in semiconductor applications.

Hydrogen Bond Acceptor Count

4

Exact Mass

356.14666 g/mol

Monoisotopic Mass

356.14666 g/mol

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (97.56%): Flammable solid [Danger Flammable solids];
H261 (97.56%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-15

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